N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide
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Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Action and Potential Therapeutic Uses
- Inodilator Effects and Potential in Treating Heart Failure: Tetrahydroisoquinoline alkaloids, which share structural similarities with the compound of interest, have shown to possess weak affinity to β-adrenoceptors in rat aorta and brain, while demonstrating relatively high affinity for cardiac β-adrenoceptors. These findings suggest potential utility in treating congestive heart failure due to their inodilator effects on isolated rat atria and aorta when compared with dobutamine (Chong et al., 1998).
Antimicrobial and Antifungal Properties
- Antifungal Agents: Compounds derived from morpholin-3-yl-acetamide, which are structurally related to the query compound, have demonstrated fungicidal activity against Candida and Aspergillus species, highlighting their potential as broad-spectrum antifungal agents. This research emphasizes the importance of structural modifications for enhancing plasmatic stability while maintaining in vitro antifungal efficacy (Bardiot et al., 2015).
Synthesis and Structural Studies
Structural Aspects and Properties
Studies on amide-containing isoquinoline derivatives related to the compound of interest have explored their structural aspects, including the formation of salts and inclusion compounds with various acids and hydroxybenzenes. These investigations provide insights into their potential applications based on structural and fluorescence properties (Karmakar et al., 2007).
Synthesis of Structurally Diverse Libraries
Utilizing 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material, a diverse library of compounds was generated through various alkylation and ring closure reactions. This research underscores the versatility of such compounds in synthesizing a wide range of chemical entities with potential biological activities (Roman, 2013).
Enzyme Inhibition and Molecular Docking Studies
- Enzyme Inhibitory Potentials: N-aryl/aralkyl derivatives of triazole-containing compounds, similar in structure to the query molecule, were synthesized and evaluated for their enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase enzymes. This research highlights the potential of such compounds as lead molecules for the development of enzyme inhibitors (Riaz et al., 2020).
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-20(2)16-17-9-12-8-13(3-4-14(12)19-16)18-15(21)7-11-5-6-22-10-11/h5-6,9-10,13H,3-4,7-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREIMDYOZBWGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.